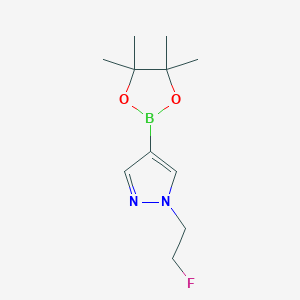

1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Systematic Nomenclature and Molecular Formula

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles. The structure features a pyrazole core heterocycle substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, commonly referred to as a pinacol boronic ester group. This compound is registered under Chemical Abstracts Service number 1049730-39-3 and has been assigned PubChem Compound Identifier 59402297.

The molecular formula of this compound is C₁₁H₁₈BFN₂O₂, with a molecular weight of 240.08 grams per mole. The structural composition includes eleven carbon atoms, eighteen hydrogen atoms, one boron atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCF. The International Chemical Identifier representation is InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,5-6H2,1-4H3, providing a standardized method for chemical database searching and identification.

The compound exhibits characteristic functional groups that contribute to its chemical reactivity and potential applications. The pyrazole ring system provides a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions, which is known for diverse biological activities and serves as a privileged scaffold in medicinal chemistry. The boronic ester functionality introduces synthetic versatility through its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions with aryl halides. The 2-fluoroethyl substituent at the nitrogen position introduces electron-withdrawing character and potential for enhanced metabolic stability compared to simple alkyl groups.

Crystallographic Characterization

X-ray crystallography represents the gold standard for determining the three-dimensional atomic arrangement within crystalline materials, providing precise information about bond lengths, bond angles, and molecular packing arrangements. The technique relies on the diffraction of X-ray radiation by the periodic arrangement of atoms within a crystal lattice, with the resulting diffraction patterns being mathematically analyzed to reconstruct the electron density distribution and atomic positions. For organic compounds such as this compound, crystallographic analysis provides essential structural information that cannot be obtained through other analytical methods.

The crystallographic characterization of pyrazole derivatives has been extensively documented in the literature, with several related compounds providing structural insights relevant to the target molecule. X-ray crystal structure analyses of pyrazole compounds typically reveal triclinic or monoclinic crystal systems, depending on the specific substituent patterns and intermolecular interactions. The space group determination and unit cell parameters provide fundamental information about the crystal packing and symmetry operations within the structure. For boronic ester-containing compounds, the tetrahedral geometry around the boron center and the chair conformation of the dioxaborolane ring are characteristic structural features that can be precisely determined through crystallographic methods.

The preparation of suitable crystals for X-ray diffraction analysis requires careful attention to crystallization conditions, including solvent selection, temperature control, and evaporation rates. Single crystals suitable for diffraction studies typically need to exceed 0.1 millimeters in all dimensions and must be free from significant internal defects such as cracks or twinning. The quality of the crystallographic data depends on factors including crystal size, mosaicity, and the resolution limits of the diffraction experiment. Modern X-ray diffractometers equipped with charge-coupled device detectors and monochromatic radiation sources enable high-resolution data collection at low temperatures, typically around 100 Kelvin, to minimize thermal motion effects.

Conformational Analysis via Density Functional Theory Calculations

Density functional theory calculations provide powerful computational tools for investigating the electronic structure, conformational preferences, and chemical reactivity of organic molecules. For this compound, computational analysis can elucidate the preferred conformations of the flexible substituents and provide insights into the electronic distribution within the molecule. The computational investigation typically employs well-established density functional theory methods such as B3LYP, M06, or M06-2X functionals combined with appropriate basis sets like 6-311+G(d,p) to achieve reliable geometric optimization and energy calculations.

The conformational analysis of the 2-fluoroethyl substituent represents a key aspect of the computational investigation, as this group can adopt multiple rotational conformers around the carbon-carbon and carbon-nitrogen bonds. The presence of the fluorine atom introduces additional considerations due to its high electronegativity and potential for forming weak hydrogen bonds or dipole-dipole interactions with other parts of the molecule. The pinacol boronic ester group generally adopts a well-defined chair conformation for the dioxaborolane ring, with the tetramethyl substitution providing steric stabilization and reducing conformational flexibility around this portion of the molecule.

Density functional theory calculations can also provide valuable information about the molecular orbitals, electrostatic potential surfaces, and chemical reactivity descriptors for the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions offer insights into the electronic properties and potential intermolecular interactions. The analysis of frontier molecular orbitals is particularly relevant for understanding the compound's behavior in chemical reactions and its potential binding interactions with biological targets. Natural bond orbital analysis can provide additional insights into the electronic structure, including charge distributions, bond polarities, and hyperconjugation effects within the molecule.

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPULQKXQKDFFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139031 | |

| Record name | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-39-3 | |

| Record name | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049730-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole generally involves two major steps:

- Step 1: Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (boronic acid pinacol ester of pyrazole).

- Step 2: Alkylation of the pyrazole nitrogen with a 2-fluoroethyl electrophile, often via a protected intermediate such as 2-(trimethylsilyl)ethoxymethyl chloride or direct fluoroethyl halides.

Preparation of the Boronic Ester Pyrazole Intermediate

The boronic ester pyrazole is a key intermediate that is commercially available or prepared by borylation of pyrazole derivatives. This intermediate is stable and amenable to further functionalization.

Alkylation Methods for N-Substitution with 2-Fluoroethyl Group

Several methods have been reported for the N-alkylation of the pyrazole boronic ester with fluoroethyl or related groups. The reaction conditions typically involve:

- Use of strong bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

- Solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF), 1-methylpyrrolidin-2-one (NMP), tetrahydrofuran (THF), or mixtures with acetonitrile.

- Inert atmosphere (nitrogen or argon) to prevent side reactions.

- Reaction temperatures range from 0°C to room temperature (20-25°C).

- Reaction times vary from 2 hours to overnight (up to 16 hours).

The alkylating agents are often protected fluoroethyl derivatives, such as 2-(chloromethoxy)ethyltrimethylsilane or 2-(trimethylsilyl)ethoxymethyl chloride, which facilitate selective alkylation and later deprotection to obtain the free fluoroethyl group.

Mechanistic Insights

- The pyrazole nitrogen is deprotonated by a strong base (NaH, K2CO3, or Cs2CO3), generating a nucleophilic pyrazolide anion.

- The nucleophile attacks the alkyl halide or chloromethyl-protected fluoroethyl derivative, resulting in N-alkylation.

- The use of trimethylsilyl-protected alkylating agents prevents side reactions and stabilizes intermediates.

- Inert atmosphere prevents oxidation or moisture interference.

- Workup typically involves aqueous quenching, extraction, drying, and purification by chromatography.

Summary Table of Key Preparation Conditions and Yields

| Base | Solvent(s) | Alkylating Agent | Temp (°C) | Time | Yield (%) | Reference Summary |

|---|---|---|---|---|---|---|

| Potassium carbonate | NMP | 2-(Trimethylsilyl)ethoxymethyl chloride | 20 | 16 h | 86 | High yield, inert atmosphere |

| Sodium hydride | DMF | (2-(Chloromethoxy)ethyl)trimethylsilane | 0 to RT | Overnight | 86 | Controlled temperature, aqueous workup |

| Sodium hydride | THF | 2-(Trimethylsilyl)ethoxymethyl chloride | 0 to RT | Overnight | 72 | Standard alkylation, quenched with NH4Cl |

| Cesium carbonate | THF/Acetonitrile (3:2) | 2-(Chloromethoxylethyl)trimethylsilane | 20 | 2 h | 65.94 | Short reaction time, moderate yield |

| Potassium carbonate | DMF | 2-(Chloromethoxy)ethyl(trimethyl)silane | 20 | 3 h | 56 | Chromatographic purification |

| Sodium hydride | DMF | 2-(Trimethylsilylethoxymethyl) chloride | 20 to 60 | 16 h | 61 | Column chromatography purification |

| Sodium hydride | THF | 2-(Trimethylsilylethoxymethyl) chloride | 0 to RT | 2 h | 46 | Silica gel chromatography |

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized pyrazoles.

Cross-coupling reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling with aryl or vinyl halides, forming new carbon-carbon bonds and expanding the compound’s utility in organic synthesis.

Scientific Research Applications

Medicinal Chemistry

1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a pharmacological agent. The presence of the fluorinated ethyl group can enhance lipophilicity and metabolic stability, making it suitable for drug development.

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The boron moiety may facilitate interactions with biological targets.

- Neuroprotective Effects : Research indicates that compounds containing pyrazole rings can offer neuroprotective benefits. Investigating the neuroprotective effects of this specific derivative could yield promising results for treating neurodegenerative diseases.

Synthetic Methodologies

The compound serves as an intermediate in various synthetic pathways due to its reactive functional groups. It can be utilized in:

- Cross-Coupling Reactions : The boron-containing group allows for participation in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Fluorination Reactions : Its fluorinated structure makes it a valuable precursor for further fluorination reactions that are vital in developing radiolabeled compounds for imaging studies.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its boron content may improve the flame retardancy of polymers.

- Nanotechnology : Research into the use of this compound as a building block for nanomaterials is ongoing. Its ability to form stable complexes with metal ions could lead to innovative applications in catalysis and sensor technology.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through enzyme inhibition mechanisms involving pyrazole derivatives. |

| Study 2 | Synthetic Applications | Utilized in Suzuki coupling reactions to synthesize complex organic frameworks with high yields. |

| Study 3 | Material Enhancement | Improved mechanical properties and thermal stability in polymer composites when incorporated into the matrix. |

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The fluoroethyl group can enhance binding affinity and selectivity, while the dioxaborolane moiety can participate in reversible covalent interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : The target’s 2-fluoroethyl group offers a balance between metabolic stability and steric demand, whereas chlorine in introduces halogen-bonding capability but increases molecular weight.

- Steric Effects : Bulky substituents (e.g., ) hinder cross-coupling reactivity but enhance binding specificity in enzyme-active sites.

Key Observations :

- Microwave-assisted synthesis (e.g., ) reduces reaction time but yields are lower (15%) compared to conventional methods.

- Longer reaction times (e.g., 72 h for ) are required for sterically hindered alkylating agents.

Stability and Reactivity

Biological Activity

The compound 1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1049730-39-3) is a pyrazole derivative that incorporates a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Molecular Structure

- Molecular Formula : C11H18BFN2O2

- Molecular Weight : 240.08 g/mol

- InChI Key : DPULQKXQKDFFPR-UHFFFAOYSA-N

Physical Properties

- Boiling Point : Not available

- Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a pharmacological agent due to its ability to modulate receptor activity and influence signaling pathways.

Target Receptors

Research indicates that this compound may interact with the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases. Pyrazole derivatives have shown promise in enhancing memory function and preventing neurotoxicity associated with amyloid-beta (Aβ) aggregation in Alzheimer’s disease models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole ring and the dioxaborolane group can significantly affect the compound's binding affinity and selectivity for various receptors. For instance, the introduction of different substituents on the pyrazole ring can enhance its efficacy as an allosteric modulator .

Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was evaluated for its ability to mitigate neurotoxicity induced by Aβ in animal models. The findings suggested that this compound effectively reduced neuronal cell death and improved cognitive function in treated subjects .

Imaging Applications

The compound has also been explored as a potential radiotracer for positron emission tomography (PET) imaging of A2AR in vivo. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for studying neurodegenerative diseases through non-invasive imaging techniques .

Research Findings

| Study | Findings | |

|---|---|---|

| Neuroprotection Study | Reduced Aβ-induced neurotoxicity | Potential therapeutic agent for Alzheimer’s disease |

| PET Imaging Study | Effective BBB penetration | Useful for imaging A2AR in neurodegenerative research |

| SAR Analysis | Modifications enhance receptor affinity | Structural modifications can optimize pharmacological properties |

Safety and Toxicology

While the toxicological properties of this compound have not been fully characterized, preliminary assessments indicate potential irritant effects on skin and eyes. Further studies are necessary to evaluate long-term exposure risks and environmental impact .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A common approach involves:

- Reacting a halogenated pyrazole precursor (e.g., 4-bromo-1-(2-fluoroethyl)-1H-pyrazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂ with XPhos) and a base (e.g., Na₂CO₃) in solvents like THF or dioxane .

- Optimized conditions include degassing to remove oxygen and heating at 80–100°C for 6–12 hours .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester.

Q. What analytical methods are used to confirm the structure and purity of this compound?

- Characterization Techniques :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronate ester integrity. For example, the dioxaborolane group shows distinct peaks at ~1.3 ppm (quartet, CH₃ groups) in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₂₀BFN₂O₂: 290.15) .

- X-ray Crystallography : Used to resolve crystal structure and confirm stereoelectronic effects of the fluoroethyl group .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for >95% purity .

Advanced Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate ester?

- Catalyst Selection :

- Pd(OAc)₂ with XPhos outperforms older catalysts (e.g., PdCl₂(PPh₃)₂) in coupling efficiency and tolerance to steric hindrance from the fluoroethyl group .

Q. What are the challenges in handling the 2-fluoroethyl substituent during synthesis?

- Instability : The fluoroethyl group is prone to β-elimination under basic or high-temperature conditions. Mitigate this by:

- Using inert atmospheres (N₂/Ar) and anhydrous solvents.

- Avoiding strong bases (e.g., NaOH) in favor of mild alternatives like K₂CO₃ .

Q. How is this compound applied in medicinal chemistry research?

- Kinase Inhibitor Development : The boronate ester serves as a key intermediate in synthesizing pyrazole-based kinase inhibitors (e.g., ERK/PI3K dual inhibitors). For example:

- Coupling with substituted aryl halides generates biaryl scaffolds for targeting ATP-binding pockets .

Q. What safety and toxicity data are available for this compound?

- Acute Toxicity : Preliminary studies on similar pyrazole-boronate derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but the fluoroethyl group necessitates careful handling due to potential fluoride release under acidic conditions .

- Chronic Exposure : No long-term data exist; researchers should follow in vitro protocols (e.g., NIH Guidelines) and avoid in vivo use without further toxicokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.